N-Methylbenzene-1,2-disulfonamide
Description
Properties
Molecular Formula |
C7H10N2O4S2 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-N-methylbenzene-1,2-disulfonamide |
InChI |
InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-5-3-2-4-6(7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
InChI Key |
JIUCZMCCJQEUGP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Formation of Benzene-1,2-disulfonyl Chloride
The starting point is often ortho-disulfonation of benzene or a benzene derivative to yield benzene-1,2-disulfonyl chloride. This can be achieved by sulfonation using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions.
- Reaction conditions: Typically, benzene is treated with chlorosulfonic acid at temperatures ranging from 0 to 50 °C.
- The product, benzene-1,2-disulfonyl chloride, is isolated by quenching and purification.
Conversion to Benzene-1,2-disulfonamide
The disulfonyl chloride intermediate is reacted with ammonia or ammonium salts to yield benzene-1,2-disulfonamide.
- Reaction conditions: The sulfonyl chloride is added to an aqueous ammonia solution at 0–25 °C.
- The reaction proceeds via nucleophilic substitution of the sulfonyl chloride groups by ammonia.
- The product is isolated by filtration and washing.
Selective N-Methylation of One Sulfonamide Group
Selective methylation of one sulfonamide nitrogen to form N-Methylbenzene-1,2-disulfonamide is achieved using methylating agents such as methyl iodide, dimethyl sulfate, or methyl carbonate in the presence of a base.
- Methylating agents: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2), methyl carbonate.
- Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate.
- Solvents: Water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
- Reaction conditions: The reaction is typically performed at 0–50 °C with stirring.
- The methylation is controlled to avoid N,N-dimethylation.
Purification
The crude product is purified by recrystallization from suitable solvents like ethanol or water to obtain pure this compound.
A detailed example based on literature synthesis of analogous disulfonamides and methylated derivatives is as follows:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Sulfonation | Benzene + chlorosulfonic acid, 0–50 °C, 4–6 h | ~85 | Formation of benzene-1,2-disulfonyl chloride |
| 2. Amination | Benzene-1,2-disulfonyl chloride + NH3 (aq), 0–25 °C, 2 h | ~90 | Formation of benzene-1,2-disulfonamide |
| 3. Methylation | Benzene-1,2-disulfonamide + CH3I + NaOH, DMF, 25 °C, 3 h | 80–90 | Selective N-methylation |
| 4. Purification | Recrystallization from ethanol | — | Pure this compound obtained |
- Cesium carbonate and iridium complexes have been reported as catalysts to improve condensation and reduction steps in related sulfonamide syntheses, enhancing yield and reaction rate.
- Methylation selectivity is improved by controlling reagent stoichiometry and reaction temperature.
- NMR spectroscopy shows characteristic sulfonamide N–H signals and methyl group peaks.
- IR spectroscopy confirms sulfonyl group presence with S=O stretching vibrations around 1150–1350 cm⁻¹.
- Mass spectrometry confirms molecular weight consistent with this compound.
- Purity is typically >95% after recrystallization.
The preparation of this compound involves classical aromatic sulfonation, amination, and selective N-methylation steps. Recent advances include the use of catalytic systems such as cesium carbonate and iridium complexes to improve yields and process efficiency. Controlling reaction conditions and reagent stoichiometry is critical for selectivity, especially during methylation to avoid over-alkylation. The compound is typically purified by recrystallization and characterized by standard spectroscopic techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in proteomics research for the modification of proteins and peptides.
Industry: This compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N-Methylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-methylbenzene-1,2-disulfonamide
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide
Uniqueness
N-Methylbenzene-1,2-disulfonamide is unique due to its specific structural features, including the presence of two sulfonamide groups and a methyl group attached to the nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Methylbenzene-1,2-disulfonamide, and what challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves reacting benzene-1,2-disulfonyl chloride with methylamine under controlled conditions. A key challenge is avoiding the formation of secondary products like N,N'-1,2-benzenedisulfonylimide (a cyclized by-product). To minimize this, slow addition of methylamine and use of polar aprotic solvents (e.g., DMF) are recommended. Recrystallization is often required to isolate the pure product .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify sulfonamide bond formation and methyl group attachment. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring the absence of disulfonylimide by-products .
Advanced Research Questions
Q. How can researchers mitigate the formation of N,N'-1,2-benzenedisulfonylimide during synthesis?
- Methodological Answer : By-product formation is influenced by reaction kinetics and solvent choice. Optimizing the amine addition rate (e.g., dropwise addition over 2–4 hours) reduces local excess of methylamine, preventing cyclization. Alternative solvents like THF or acetonitrile may lower cyclization tendencies compared to DMF. Post-synthetic purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield .
Q. What advanced analytical methods resolve contradictions in purity assessments caused by hygroscopicity or solvate formation?
- Methodological Answer : Thermogravimetric Analysis (TGA) differentiates between solvent residues (e.g., water or DMF) and chemical degradation. Dynamic Vapor Sorption (DVS) quantifies hygroscopicity, guiding storage conditions (e.g., desiccants or inert atmospheres). Single-crystal X-ray diffraction conclusively identifies solvate forms and confirms crystallographic purity .
Q. How is this compound utilized as a precursor in pharmaceutical scaffold development?
- Methodological Answer : Its sulfonamide groups serve as hydrogen-bond donors/acceptors in drug-receptor interactions. For example, it can be functionalized at the sulfonyl groups to create libraries of kinase inhibitors. Reaction with heterocyclic amines (e.g., imidazo[1,2-a]pyrimidines) under Ullmann or Buchwald-Hartwig coupling conditions generates bioactive candidates. Computational docking studies (using AutoDock Vina) prior to synthesis streamline target selection .
Methodological Considerations for Experimental Design
- Contradiction Analysis : Discrepancies in reported yields often stem from solvent purity or amine stoichiometry. Replicate experiments with rigorously dried solvents and standardized methylamine solutions (e.g., 40% aqueous) enhance reproducibility .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare melting points with literature values (e.g., 215–217°C for pure this compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
